An In-depth Technical Guide to Bismuth(III) Oxide Hydrate: Formula, Structure, and Synthesis
An In-depth Technical Guide to Bismuth(III) Oxide Hydrate: Formula, Structure, and Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bismuth(III) oxide hydrate (B1144303), more accurately identified chemically as bismuth hydroxide (B78521) (Bi(OH)₃), is a crucial precursor in the synthesis of various bismuth compounds, most notably the polymorphs of bismuth(III) oxide (Bi₂O₃). While often described as an amorphous material, its role as a starting reagent for producing crystalline Bi₂O₃ nanoparticles makes its own properties and synthesis protocols of significant interest. This guide provides a comprehensive overview of the chemical formula, structural characteristics, synthesis methodologies, and thermal decomposition of bismuth hydroxide, serving as a technical resource for professionals in materials science and drug development.
Chemical Formula and Structure
The compound commonly referred to as bismuth(III) oxide hydrate is best represented by the chemical formula Bi(OH)₃ , bismuth hydroxide. It is produced as a white, flaky precipitate when an alkali is added to a solution containing bismuth(III) salts. While the term "hydrate" suggests the presence of water molecules within a crystal lattice (e.g., Bi₂O₃·nH₂O), the compound's behavior and decomposition are more consistent with that of a metal hydroxide.
Structural Analysis
A definitive crystal structure for bismuth hydroxide (Bi(OH)₃) remains elusive in the scientific literature. It is frequently described as an amorphous or not fully characterized compound. Some research has indicated the synthesis of crystalline bismuth oxide hydrate, but solving its precise crystal structure has proven challenging. This lack of long-range atomic order is a key characteristic.
Upon thermal decomposition, Bi(OH)₃ transforms into various crystalline polymorphs of anhydrous bismuth(III) oxide (Bi₂O₃), which are well-characterized. The most stable room-temperature phase is the monoclinic α-Bi₂O₃. Other metastable high-temperature phases include tetragonal (β), body-centered cubic (γ), and face-centered cubic (δ) structures.
Physicochemical Properties
Bismuth hydroxide is a yellowish-white powder. It is insoluble in water but dissolves in acids to form bismuth(III) salts.
Table 1: Physical and Chemical Properties of Bismuth Hydroxide
| Property | Value | Source(s) |
| Chemical Formula | Bi(OH)₃ | |
| Molar Mass | 260.00 g/mol | |
| Appearance | Yellowish-white powder | |
| Density | 4.96 g/cm³ | |
| Solubility | Insoluble in water; Soluble in acids | |
| Thermal Decomposition | Decomposes to Bi₂O₃ at ~400°C |
Experimental Protocols
The synthesis of bismuth(III) oxide polymorphs almost invariably proceeds via a bismuth hydroxide precursor. The most common method is chemical precipitation.
Synthesis of Bismuth Hydroxide via Chemical Precipitation
This protocol describes a standard laboratory procedure for synthesizing Bi(OH)₃ by precipitating it from a bismuth nitrate (B79036) solution using a base.
Materials:
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Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
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Nitric acid (HNO₃, concentrated)
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Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)
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Deionized water
Protocol:
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Prepare Bismuth Nitrate Solution: Dissolve a measured quantity of Bi(NO₃)₃·5H₂O in a minimal amount of concentrated nitric acid. Once dissolved, dilute the solution with deionized water to achieve the desired final concentration (e.g., 0.1 M). The acid is necessary to prevent premature hydrolysis and precipitation of bismuth oxynitrates.
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Precipitation: While vigorously stirring the bismuth nitrate solution, add the NaOH or NH₄OH solution dropwise. A white precipitate of Bi(OH)₃ will form immediately.
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pH Adjustment: Continue adding the base until the pH of the solution becomes alkaline, typically in the range of 9-10, to ensure complete precipitation.
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Aging (Optional): The suspension can be stirred for a period (e.g., 1-2 hours) at room temperature or slightly elevated temperature (e.g., 60-90°C) to allow the precipitate to age.
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Washing: Isolate the precipitate by centrifugation or filtration. Wash the collected solid repeatedly with deionized water to remove residual ions. Washing should continue until the conductivity of the filtrate is low (e.g., < 200 µS/cm).
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Drying: Dry the final product in an oven at a low temperature (e.g., < 90°C) to yield Bi(OH)₃ powder. Higher temperatures will initiate dehydration to Bi₂O₃.
Characterization of Bismuth Hydroxide and Bismuth Oxide
4.2.1 Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of Bi(OH)₃ to Bi₂O₃.
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Instrument: SDT Q 600 analyzer or similar.
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Methodology: Place a small amount of the dried Bi(OH)₃ powder in an alumina (B75360) crucible. Heat the sample from room temperature to approximately 600°C at a controlled rate (e.g., 10°C/min) under an air or nitrogen atmosphere. Record the weight loss as a function of temperature.
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Expected Result: A significant weight loss is observed, typically starting above 100°C and completing by ~400°C, corresponding to the conversion: 2Bi(OH)₃ → Bi₂O₃ + 3H₂O. The theoretical weight loss for this conversion is approximately 10.38%. Experimental values around 9.4% have been reported, which closely corresponds to this transformation.
Table 2: Representative TGA Data for Bi(OH)₃ Decomposition
| Temperature Range | Event | Theoretical Weight Loss | Observed Weight Loss | Source |
| ~100°C - 400°C | Dehydration and decomposition to Bi₂O₃ | ~10.38% | ~9.36% |
4.2.2 X-Ray Diffraction (XRD): XRD is used to determine the crystallinity of the synthesized material.
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Instrument: Powder X-ray diffractometer with Cu Kα radiation.
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Methodology: Mount the powdered sample on a holder. Scan the sample over a 2θ range (e.g., 10-80°) with a step size of 0.02°.
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Expected Result: As-synthesized and dried Bi(OH)₃ will typically show a broad, featureless pattern, confirming its amorphous nature. After calcination (e.g., at 500°C), sharp peaks will appear, which can be indexed to a specific crystalline phase of Bi₂O₃ (e.g., monoclinic α-Bi₂O₃, JCPDS file no. 41-1449).
4.2.3 Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify functional groups present in the sample.
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Methodology: For FTIR, mix the sample with KBr and press it into a pellet. For Raman, place the powder on a microscope slide. Acquire spectra over a relevant wavenumber range (e.g., 400-4000 cm⁻¹ for FTIR, 50-1000 cm⁻¹ for Raman).
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Expected Result: The spectrum of Bi(OH)₃ will show a broad band around 3200-3500 cm⁻¹ due to O-H stretching vibrations of the hydroxyl groups and adsorbed water. After calcination, these O-H bands will diminish significantly, and characteristic peaks for Bi-O and Bi-O-Bi stretching vibrations will dominate the spectrum.
Table 3: Key Vibrational Spectroscopy Peaks for Bi(OH)₃ and α-Bi₂O₃
| Wavenumber (cm⁻¹) | Assignment | Compound | Technique | Source(s) |
| ~3460 | O-H stretching | Bi(OH)₃ / Hydrated Sample | FTIR | |
| ~1380 | Bi-OH vibration | Bi(OH)₃ / Intermediate | FTIR | |
| 826 - 848 | Bi-O-Bi stretching | α-Bi₂O₃ | FTIR | |
| 520 - 575 | Bi-O stretching | α-Bi₂O₃ | FTIR | |
| < 120 | Bi lattice vibrations | α-Bi₂O₃ | Raman | |
| 314, 460 | Bi-O vibrations | β-Bi₂O₃ | Raman | |
| 622 | Bi-O symmetric stretching | α-Bi₂O₃ | Raman |
Visualized Workflows and Pathways
Synthesis and Decomposition Pathway
The following diagram illustrates the typical workflow for synthesizing bismuth hydroxide and its subsequent thermal conversion to crystalline bismuth(III) oxide.
Caption: Synthesis workflow for Bi(OH)₃ and its conversion to α-Bi₂O₃.
Phase Transformation of Anhydrous Bismuth(III) Oxide
Once formed, anhydrous Bi₂O₃ can exist in several temperature-dependent polymorphs. The transformation between these phases is critical for many of its applications, such as in solid-oxide fuel cells.
Caption: Thermal phase transformations of anhydrous Bismuth(III) Oxide.
